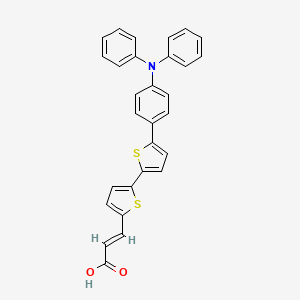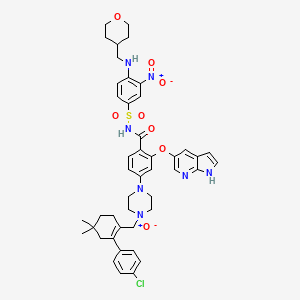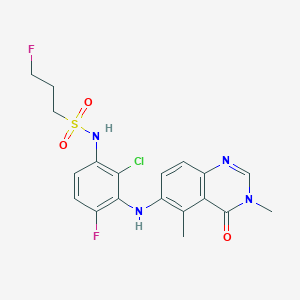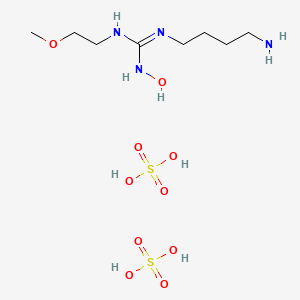
Bis(1,5-cyclooctadiene) diiridium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-cyclooctadiene) diiridium dichloride is an organometallic compound with the formula [Ir(1,5-cod)Cl]₂. It is a dimeric complex where each iridium center is coordinated to a 1,5-cyclooctadiene ligand and two chloride ligands. This compound is known for its distinctive orange-red color and is used as a precursor to various iridium complexes, which are valuable in homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1,5-cyclooctadiene) diiridium dichloride is typically synthesized by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I), forming the desired dimeric complex .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger quantities. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene) diiridium dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as phosphines can replace the 1,5-cyclooctadiene or chloride ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, carbon monoxide, and hydrogen. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from reactions with this compound include iridium-phosphine complexes, iridium-carbonyl complexes, and various iridium-hydride species .
Scientific Research Applications
Bis(1,5-cyclooctadiene) diiridium dichloride has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its use in cancer treatment, leveraging its ability to form stable complexes with various ligands.
Mechanism of Action
The mechanism by which bis(1,5-cyclooctadiene) diiridium dichloride exerts its effects involves the coordination of the iridium center to various ligands, facilitating catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and enabling transformations such as hydrogenation, hydroboration, and carbonylation . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene) diiridium dichloride: [Ir(1,5-cod)Cl]₂
Bis(1,5-cyclooctadiene) dirhodium dichloride: [Rh(1,5-cod)Cl]₂
Bis(1,5-cyclooctadiene) dipalladium dichloride: [Pd(1,5-cod)Cl]₂
Uniqueness
This compound is unique due to its high stability and reactivity, making it an excellent precursor for various catalytic applications. Its iridium center provides distinct electronic properties compared to rhodium and palladium analogs, often resulting in higher catalytic efficiency and selectivity .
Properties
IUPAC Name |
cycloocta-1,5-diene;iridium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Ir2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

